

N-Methyl Amisulpride chemical structure and properties

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Compound of Interest

Compound Name: *N-Methyl Amisulpride*

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An In-Depth Technical Guide to N-Methyl Amisulpride

For Researchers, Scientists, and Drug Development Professionals

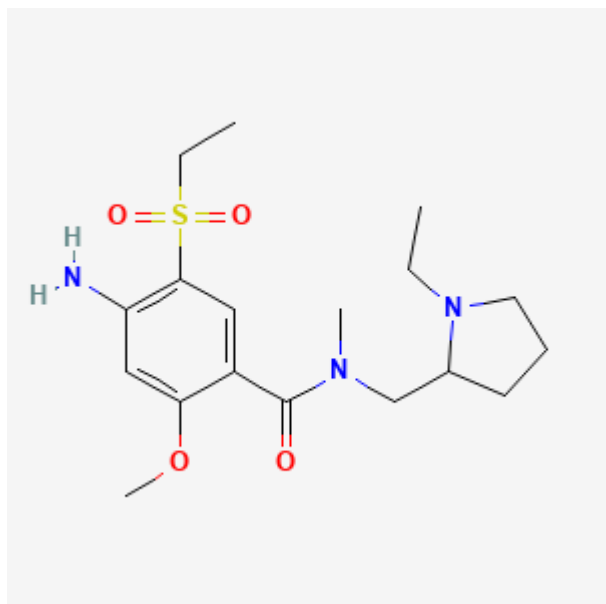
Abstract

N-Methyl Amisulpride, identified by the developmental code name LB-102, is a novel, second-generation atypical antipsychotic currently under investigation for the treatment of schizophrenia. As the N-methylated analog of the established antipsychotic Amisulpride, it exhibits a multi-receptor antagonist profile with high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT₇ and 5-HT_{2B} receptors.^{[1][2]} This structural modification is designed to enhance lipophilicity, thereby improving its ability to cross the blood-brain barrier. This guide provides a comprehensive technical overview of the chemical structure, physicochemical and pharmacological properties, experimental protocols, and associated signaling pathways of **N-Methyl Amisulpride**.

Chemical Structure and Properties

N-Methyl Amisulpride is a substituted benzamide derivative. The core structure is similar to Amisulpride, with the key difference being the methylation of the amide nitrogen.

Chemical Structure:



Physicochemical Properties

A summary of the key chemical and physical properties of **N-Methyl Amisulpride** is presented in Table 1.

Table 1: Chemical and Physical Properties of **N-Methyl Amisulpride**

Property	Value	Reference(s)
IUPAC Name	4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-N-methylbenzamide	[2]
Synonyms	LB-102, N-Methylamisulpride, Amisulpride impurity H	[2][3]
CAS Number	1391054-22-0	[2]
Molecular Formula	C ₁₈ H ₂₉ N ₃ O ₄ S	[2]
Molecular Weight	383.5 g/mol	[2]
Appearance	Solid powder	[3]
Solubility	Soluble in DMSO	[3]
Storage Conditions	Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).	[3]

Note: Experimental data for properties such as melting point, boiling point, and pKa are not readily available in publicly accessible literature.

Pharmacological Properties

N-Methyl Amisulpride functions as a potent antagonist at dopamine D2 and D3 receptors and serotonin 5-HT₇ and 5-HT_{2B} receptors.[1] This multi-target engagement is believed to contribute to its antipsychotic efficacy.

Receptor Binding Affinity

In vitro studies have characterized the binding profile of **N-Methyl Amisulpride**, demonstrating high affinity for its primary targets.

Table 2: In Vitro Receptor Binding Affinities of **N-Methyl Amisulpride** (LB-102)

Compound	Receptor	Binding Affinity (K _i , nM)
N-Methyl Amisulpride (LB-102)	Dopamine D2	0.82 ± 0.02 (Kd)
Dopamine D3	Not explicitly reported, but described as a potent antagonist.	
Serotonin 5-HT7	31 ± 1 (Kd)	
Amisulpride (for comparison)	Dopamine D2	3.0
Dopamine D3	3.5	
Serotonin 5-HT7	11.5	

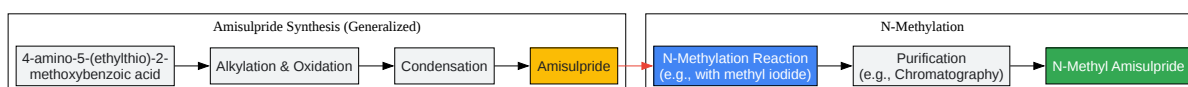
K_i values for Amisulpride are from Abbas et al., 2009. K_d values for LB-102 are from a 2019 ACS Omega publication.[4]

Experimental Protocols

Synthesis of N-Methyl Amisulpride

While a specific, detailed synthesis protocol for **N-Methyl Amisulpride** from a pharmaceutical development setting is proprietary, a general synthetic route can be inferred from the synthesis of its parent compound, Amisulpride, followed by an N-methylation step. A plausible, generalized laboratory-scale synthesis is outlined below.

Workflow for a Plausible Synthesis of **N-Methyl Amisulpride**:



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Caption: Plausible synthetic workflow for **N-Methyl Amisulpride**.

Generalized N-Methylation Protocol:

- **Dissolution:** Dissolve Amisulpride in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).
- **Deprotonation:** Cool the solution in an ice bath and add a strong base (e.g., sodium hydride) portion-wise to deprotonate the amide nitrogen.
- **Methylation:** Add a methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.
- **Reaction Monitoring:** Allow the reaction to proceed at room temperature and monitor its completion using thin-layer chromatography or liquid chromatography-mass spectrometry.
- **Work-up:** Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Radioligand Binding Assay Protocol

This protocol is a standard method to determine the binding affinity of a compound to a specific receptor.

- **Membrane Preparation:** Utilize cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine D2, D3, or serotonin 5-HT7 receptors.
- **Assay Buffer:** Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing cofactors like MgCl_2).
- **Competition Binding:** In a microplate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [^3H]-spiperone for D2 receptors) and a range of concentrations of **N-Methyl Amisulpride**.
- **Incubation:** Incubate at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

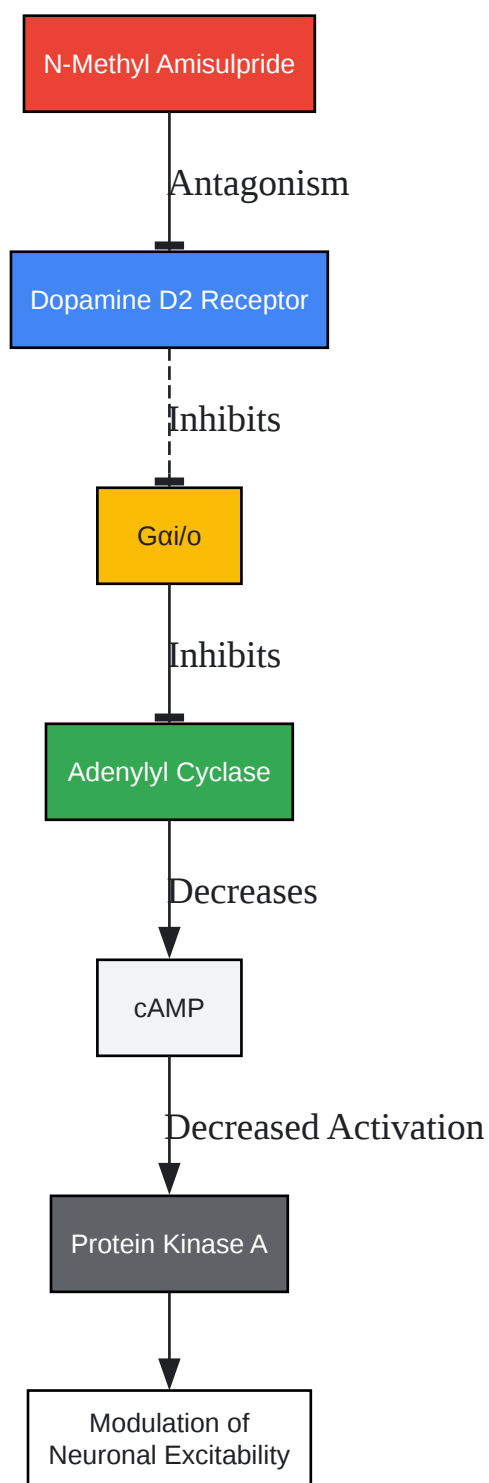
- **Filtration:** Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, separating bound from free radioligand.
- **Washing:** Wash the filters with ice-cold assay buffer to remove non-specific binding.
- **Scintillation Counting:** Measure the radioactivity retained on the filters using a liquid scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC_{50} value (the concentration of **N-Methyl Amisulpride** that inhibits 50% of the specific radioligand binding). Calculate the K_i value using the Cheng-Prusoff equation.

Signaling Pathways

N-Methyl Amisulpride's therapeutic effects are mediated through the modulation of intracellular signaling cascades downstream of the D2 and 5-HT7 receptors.

Dopamine D2 Receptor Signaling Pathway

The D2 receptor is a $G_{\alpha i/o}$ -coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase.



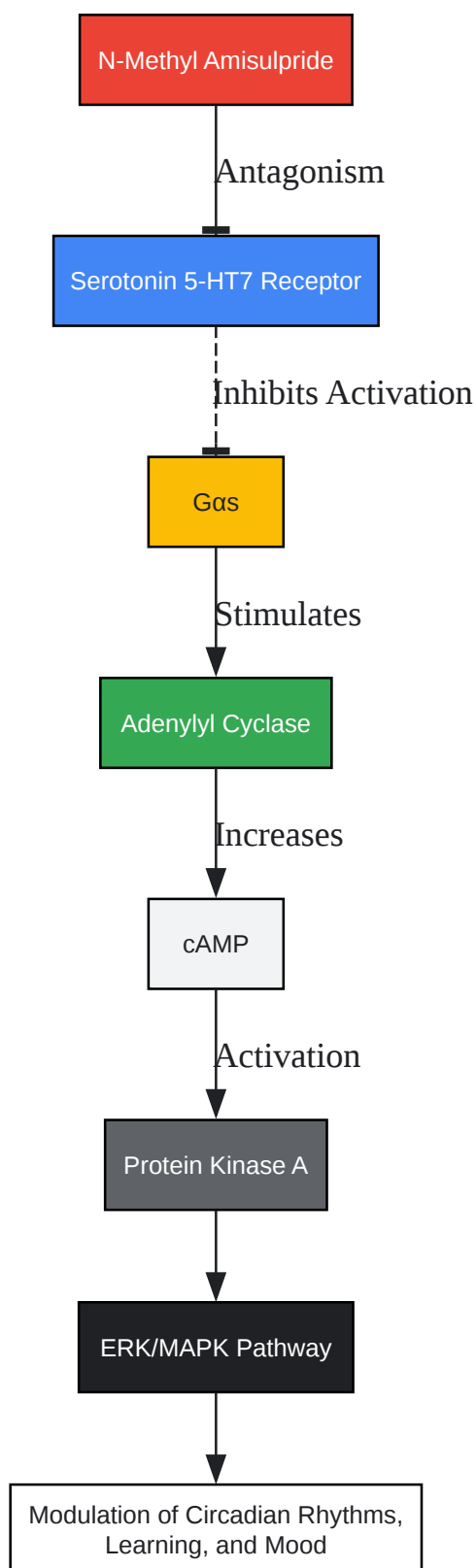
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Caption: D2 receptor signaling antagonism by **N-Methyl Amisulpride**.

By blocking the D2 receptor, **N-Methyl Amisulpride** prevents the dopamine-induced inhibition of adenylyl cyclase, thereby leading to a relative increase in intracellular cAMP levels and downstream signaling.

Serotonin 5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is a G α s-coupled receptor, and its activation stimulates adenylyl cyclase.



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Caption: 5-HT7 receptor signaling antagonism by **N-Methyl Amisulpride**.

As an antagonist of the 5-HT₇ receptor, **N-Methyl Amisulpride** blocks the serotonin-induced stimulation of adenylyl cyclase, leading to a decrease in cAMP production and subsequent modulation of downstream effectors like the ERK/MAPK pathway.

Conclusion

N-Methyl Amisulpride is a promising investigational drug for schizophrenia with a well-defined mechanism of action as a D₂/D₃ and 5-HT₇/5-HT_{2B} receptor antagonist. Its enhanced lipophilicity over Amisulpride may offer an improved therapeutic profile. This technical guide has summarized the currently available information on its chemical structure, properties, pharmacology, and relevant experimental methodologies to serve as a valuable resource for the scientific community. Further research and clinical trial data will be crucial in fully elucidating its therapeutic potential and safety profile.

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